N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
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Description
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cyclizations
E. A. Chigorina, A. Bespalov, and V. Dotsenko (2019) discussed the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and their reactions leading to various heterocyclic products. This study highlights the potential of such compounds for further biological activity analysis and the exploration of their cyclization reactions (Chigorina, Bespalov, & Dotsenko, 2019).
Antimicrobial and Pharmacological Evaluation
M. Faheem (2018) explored the pharmacological potential of novel derivatives, including their docking against specific targets and evaluation for toxicity, tumor inhibition, and anti-inflammatory actions. This research provides insights into the methodology for assessing the biological activities of new compounds (Faheem, 2018).
Novel Cooling Compound Evaluation
D. Karanewsky et al. (2015) completed a toxicological evaluation of a novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide, assessing its safety for use in food and beverage applications. The study's comprehensive safety assessment could serve as a model for evaluating related compounds (Karanewsky et al., 2015).
Antipsychotic Agents Development
L. D. Wise et al. (1987) investigated 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents. Their research into the behavioral effects and receptor interactions of these compounds could inform the development of new therapeutic agents with fewer side effects (Wise et al., 1987).
Herbicide Degradation and Analysis
L. Zimmerman, R. Schneider, and E. Thurman (2002) conducted a study on the detection and analysis of herbicides and their degradation products in natural water. This research underlines the environmental impact of chemical compounds and the importance of monitoring their presence in ecosystems (Zimmerman, Schneider, & Thurman, 2002).
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-7-6-10-19(15(14)2)24-21(17-12-28(26)13-18(17)23-24)22-20(25)11-27-16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLNYMPBOHPTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)COC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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